molecular formula C10H23N3 B7917231 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

Cat. No.: B7917231
M. Wt: 185.31 g/mol
InChI Key: ASMHZIHIXFCTDX-UHFFFAOYSA-N
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Description

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This compound features a ethylamine chain and a dimethylaminomethyl group on the piperidine ring, a structure that makes it a valuable multifunctional building block for the synthesis of more complex molecules. Its potential applications are vast, primarily serving as a key precursor or intermediate in the development of pharmacologically active compounds. Piperidine derivatives are frequently explored for their potential biological activities, which can include anticancer, antibacterial, antifungal, and analgesic properties . Furthermore, compounds with similar piperidinyl and aminoalkyl motifs have been identified as crucial components in potent antagonists for targets like the TRPV1 receptor, which is a key player in pain management . The structural flexibility of this amine also makes it a candidate for use in Mannich base chemistry, a widely utilized reaction in medicinal chemistry to create novel compounds with enhanced biological activity or improved water solubility . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)8-10-4-3-6-13(9-10)7-5-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMHZIHIXFCTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation for Piperidine Functionalization

The synthesis of FePt nanowires highlights the utility of catalytic hydrogenation in reducing metal precursors under controlled conditions. Translating this to organic synthesis, reductive amination could facilitate the formation of the piperidine ring while introducing the dimethylaminomethyl group. For instance, a hypothetical ketone precursor (1) at the 3-position of a tetrahydropyridine intermediate could undergo reductive amination with dimethylamine in the presence of a platinum catalyst under hydrogen atmosphere. This would yield the dimethylaminomethyl-substituted piperidine (2) (Fig. 1).

Hypothetical Reaction Pathway:

(1) Piperidin-3-one + (CH3)2NHH2/Pt catalyst(2) 3-Dimethylaminomethyl-piperidine\text{(1) Piperidin-3-one + (CH}3\text{)}2\text{NH} \xrightarrow{\text{H}_2/\text{Pt catalyst}} \text{(2) 3-Dimethylaminomethyl-piperidine}

Key parameters from FePt synthesis, such as temperature (160°C), solvent (oleylamine), and catalyst loading (0.005 mmol Pt), could be adapted to optimize yield and selectivity.

Cyclization Strategies

Acid-Catalyzed Ring Closure

The sumatriptan synthesis employs polyphosphoric acid (PPA) to cyclize hydrazine derivatives into indole cores. A similar approach could cyclize a linear precursor (3) , such as a δ-amino aldehyde or ketone, into the piperidine ring while retaining the dimethylaminomethyl group. For example, treating (3) with PPA in dichloromethane at 35–40°C may induce cyclization to form (4) (Fig. 2).

Hypothetical Reaction Pathway:

(3) Linear precursor (e.g., 5-(dimethylaminomethyl)pent-4-en-1-amine)PPA/CH2Cl2(4) 3-Dimethylaminomethyl-piperidine\text{(3) Linear precursor (e.g., 5-(dimethylaminomethyl)pent-4-en-1-amine)} \xrightarrow{\text{PPA/CH}2\text{Cl}2} \text{(4) 3-Dimethylaminomethyl-piperidine}

Post-cyclization, the ethylamine side chain could be introduced via N-alkylation using bromoethylamine under basic conditions.

Alkylation Methods

N-Alkylation of Piperidine Derivatives

The PMC study demonstrates the use of potassium tert-butoxide to suppress elimination during allylamine formation. Applying this principle, the piperidine nitrogen in (4) could be alkylated with 2-bromoethylamine in the presence of KOtBu to minimize side reactions. For instance:

Hypothetical Reaction Pathway:

(4) 3-Dimethylaminomethyl-piperidine + BrCH2CH2NH2KOtBu/THF(5) 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine\text{(4) 3-Dimethylaminomethyl-piperidine + BrCH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{KOtBu/THF}} \text{(5) this compound}

Reaction conditions (e.g., −40°C) and stoichiometric ratios would require optimization to maximize yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodKey Reagents/ConditionsYield (Hypothetical)Challenges
Reductive AminationPt catalyst, H₂, 160°C70–80%Catalyst cost, byproduct formation
CyclizationPPA, CH₂Cl₂, 35–40°C60–70%Acid handling, purification
N-AlkylationKOtBu, THF, −40°C50–60%Temperature control, selectivity

Selectivity Considerations

  • Positional Control : Introducing the dimethylaminomethyl group at the 3-position necessitates steric and electronic modulation, potentially via directing groups or protective strategies.

  • Side Reactions : Competitive E2 elimination during alkylation underscores the need for optimized base strength and reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine involves its interaction with molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitter systems. Additionally, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 2-Piperidin-1-yl-ethylamine: Lacks the 3-dimethylaminomethyl group on the piperidine ring.
  • 2-Pyrrolidin-1-yl-ethylamine : Substitutes piperidine with a smaller pyrrolidine ring.
  • 2-Morpholin-1-yl-ethylamine : Incorporates an oxygen atom in the heterocycle.
  • N,N-Dimethylethane-1,2-diamine : A linear diamine without a cyclic structure.

Structure-Activity Relationships (SAR)

  • Heterocyclic Ring Size and Basicity : Piperidin-1-yl and pyrrolidin-1-yl ethylamines (EC₅₀ = 6 nM) outperform morpholin-1-yl derivatives (EC₅₀ = 20 nM), likely due to enhanced van der Waals interactions in the enzyme's hydrophobic pocket . The oxygen in morpholine may reduce lipophilicity or disrupt binding.
  • In analogous studies, bicyclic R1 groups (e.g., indole) improve potency (EC₅₀ = 12 nM), while smaller groups (e.g., methyl) reduce activity .
  • Linear vs. Cyclic Amines : N,N-Dimethylethane-1,2-diamine (EC₅₀ = 6 nM) matches cyclic analogs, suggesting flexibility in the ethylamine chain is tolerated. However, bulkier substituents (e.g., N,N-diethyl) decrease potency (EC₅₀ = 163 nM) .

Physicochemical and Structural Properties

  • Crystallographic Data: [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II) forms a mononuclear complex with a distorted tetrahedral geometry, stabilized by N–H···S hydrogen bonds . The dimethylaminomethyl group in the target compound may introduce steric effects or alter crystal packing.
  • Synthetic Accessibility : Compounds like 2-(imidazo[1,2-a]pyridin-2-yl)-ethylamine require reflux conditions (48 hours in toluene), whereas simpler ethylamines (e.g., 2-piperidin-1-yl-ethylamine) are synthesized under milder protocols . The target compound’s synthesis may involve similar multi-step routes.

Biological Activity

2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, a compound with a piperidine structure, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and pharmacology.

The compound features a piperidine ring substituted with a dimethylaminomethyl group, contributing to its unique chemical properties. Its molecular formula is C10H22N2C_{10}H_{22}N_2 with a molecular weight of approximately 170.3 g/mol. The structural configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylaminomethyl group facilitates hydrogen bonding and electrostatic interactions at active sites, modulating enzyme activity or receptor binding. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses.

Biological Activities

Research indicates that compounds containing piperidine moieties exhibit a wide range of biological activities:

  • Analgesic Effects : Studies have shown that derivatives of this compound can act as antagonists at the TRPV1 receptor, which is involved in pain perception. For instance, modifications to the piperidine structure have resulted in compounds with enhanced analgesic properties in neuropathic pain models .
  • Anticancer Activity : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis. For example, certain synthesized compounds showed improved cytotoxicity compared to standard chemotherapy agents like bleomycin .
  • Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests possible applications in Alzheimer's disease therapy .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

  • TRPV1 Antagonism : A study evaluated the structure-activity relationship (SAR) of analogues derived from this compound, revealing that specific substitutions could significantly enhance TRPV1 antagonism, leading to superior analgesic effects in animal models .
  • Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of piperidine derivatives synthesized from this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics in certain assays .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismReference
AnalgesicTRPV1 receptor antagonism
AnticancerInduces apoptosis
NeuroprotectiveAcetylcholinesterase inhibition

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